molecular formula C26H38O3 B13987671 2-[tert-Butoxy(4-methoxyphenyl)methyl]-4,6-di-tert-butylphenol CAS No. 79994-44-8

2-[tert-Butoxy(4-methoxyphenyl)methyl]-4,6-di-tert-butylphenol

Katalognummer: B13987671
CAS-Nummer: 79994-44-8
Molekulargewicht: 398.6 g/mol
InChI-Schlüssel: IHQSAZUZWATFIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[tert-Butoxy(4-methoxyphenyl)methyl]-4,6-di-tert-butylphenol is an organic compound known for its unique chemical structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[tert-Butoxy(4-methoxyphenyl)methyl]-4,6-di-tert-butylphenol typically involves the reaction of tert-butylphenol with methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pressure control .

Analyse Chemischer Reaktionen

Types of Reactions

2-[tert-Butoxy(4-methoxyphenyl)methyl]-4,6-di-tert-butylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[tert-Butoxy(4-methoxyphenyl)methyl]-4,6-di-tert-butylphenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Studied for its potential antioxidant properties and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic applications, including its role as an antioxidant and anti-inflammatory agent.

    Industry: Used as a stabilizer in the production of plastics and other polymeric materials.

Wirkmechanismus

The mechanism of action of 2-[tert-Butoxy(4-methoxyphenyl)methyl]-4,6-di-tert-butylphenol involves its interaction with free radicals and reactive oxygen species. The compound acts as an antioxidant by donating hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[tert-Butoxy(4-methoxyphenyl)methyl]-4,6-di-tert-butylphenol is unique due to its specific tert-butoxy and methoxy substituents, which enhance its stability and reactivity compared to other similar compounds. Its unique structure allows for specific interactions with free radicals and reactive oxygen species, making it a potent antioxidant .

Eigenschaften

CAS-Nummer

79994-44-8

Molekularformel

C26H38O3

Molekulargewicht

398.6 g/mol

IUPAC-Name

2,4-ditert-butyl-6-[(4-methoxyphenyl)-[(2-methylpropan-2-yl)oxy]methyl]phenol

InChI

InChI=1S/C26H38O3/c1-24(2,3)18-15-20(22(27)21(16-18)25(4,5)6)23(29-26(7,8)9)17-11-13-19(28-10)14-12-17/h11-16,23,27H,1-10H3

InChI-Schlüssel

IHQSAZUZWATFIF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=CC=C(C=C2)OC)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.